4-(Carboxymethyl)phenylboronic acid pinacol ester
Overview
Description
4-(Carboxymethyl)phenylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C14H19BO4 and a molecular weight of 262.11 g/mol . This compound is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both carboxymethyl and pinacol ester groups makes it a versatile intermediate in organic chemistry.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound’s mode of action is primarily through its ability to form boronate esters with diols in biological systems . This property is exploited in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis . The compound can also act as a substrate in the synthesis of reactive oxygen species (ROS)-sensitive and H2O2-eliminating materials .
Biochemical Pathways
For instance, it can be used as an intermediate to prepare hydantoin-derived autotaxin inhibitors .
Pharmacokinetics
It’s important to note that the pharmacokinetics of boronic acids and their esters can be influenced by factors such as their pka values, the presence of transporters, and their potential to form boronate complexes with diols .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be dependent on the pH, with the reaction being considerably accelerated at physiological pH . Additionally, the compound should be stored in a dry, cool, and well-ventilated place under inert gas to maintain its stability .
Biochemical Analysis
Biochemical Properties
4-(Carboxymethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its unique ability to interact with diol-containing biomolecules. It forms reversible covalent bonds with diols, which are commonly found in sugars and glycoproteins. This interaction is crucial in the development of sensors for detecting saccharides and other diol-containing compounds. Additionally, this compound can act as an intermediate in the synthesis of hydantoin-derived autotaxin inhibitors and reactive oxygen species-sensitive materials .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interacting with cell surface glycoproteins and glycolipids, which are essential for cell signaling pathways. By binding to these molecules, this compound can modulate gene expression and cellular metabolism. It has been observed to affect the production of reactive oxygen species (ROS) and the elimination of hydrogen peroxide (H2O2), thereby impacting cellular oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This binding interaction can inhibit or activate enzymes involved in carbohydrate metabolism and cell signaling pathways. For example, it can inhibit autotaxin, an enzyme that plays a role in the production of lysophosphatidic acid (LPA), a lipid mediator involved in various cellular processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous environments, leading to the release of boronic acid and pinacol. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the modulation of oxidative stress responses and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cell signaling pathways without causing significant toxicity. At high doses, it may exhibit toxic effects, including skin and eye irritation, respiratory irritation, and potential disruption of cellular metabolism. It is crucial to determine the appropriate dosage to achieve the desired biochemical effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism and oxidative stress responses. It interacts with enzymes such as autotaxin and other carbohydrate-metabolizing enzymes, influencing metabolic flux and metabolite levels. This compound can also affect the production and elimination of reactive oxygen species, thereby modulating cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s ability to form reversible covalent bonds with diol-containing molecules also influences its distribution and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, such as the endoplasmic reticulum, Golgi apparatus, and lysosomes. The localization of this compound within these compartments can affect its activity and function, particularly in the modulation of enzyme activity and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Carboxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(Carboxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Dehydrating Agents: Used in the esterification process to prevent hydrolysis.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed through hydrolysis or oxidation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Autotaxin Inhibitors: Used as an intermediate in the preparation of hydantoin-derived autotaxin inhibitors, which have potential therapeutic applications.
Reactive Oxygen Species (ROS) Elimination: Utilized in the synthesis of ROS-sensitive materials for biomedical applications.
Industry:
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the carboxymethyl group.
4-Carboxyphenylboronic Acid Pinacol Ester: Similar but with a carboxy group instead of a carboxymethyl group.
4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester: Similar but with a hydroxymethyl group instead of a carboxymethyl group.
Uniqueness: The presence of the carboxymethyl group in 4-(Carboxymethyl)phenylboronic acid pinacol ester provides unique reactivity and selectivity in organic synthesis. This functional group can participate in additional interactions, such as hydrogen bonding, which can influence the outcome of reactions and make this compound particularly useful in specific applications .
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLWHBHWDXCWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395470 | |
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797755-07-8 | |
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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